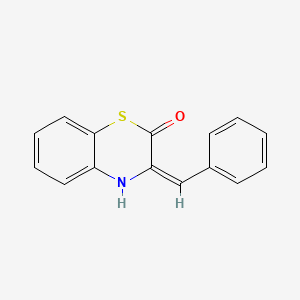![molecular formula C18H22N4O B5518735 N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5518735.png)
N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide often involves intricate processes. For example, McLaughlin et al. (2016) described the synthesis and characterization of a related research chemical, focusing on the use of pyrazole and indazole rings commonly seen in synthetic cannabinoids (McLaughlin et al., 2016). Additionally, Mandour et al. (2012) synthesized novel compounds starting from N-substituted indole-3-carboxaldehydes, a process that might mirror aspects of the synthesis of our compound of interest (Mandour et al., 2012).
Molecular Structure Analysis
Understanding the molecular structure is crucial for comprehending the chemical behavior of such compounds. Kumara et al. (2018) performed structural analyses, including single crystal X-ray diffraction studies, on a novel pyrazole derivative (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be complex. Martins et al. (2002) reported the synthesis of various isoxazole and pyrazole derivatives, demonstrating diverse chemical reactions and properties (Martins et al., 2002).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, play a vital role in the practical application of these compounds. The study by Prabhuswamy et al. (2016) on a similar compound provides insights into these aspects through detailed analyses (Prabhuswamy et al., 2016).
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity and bonding characteristics, is essential for fully understanding these compounds. Kumara et al. (2018) provided a comprehensive analysis of a pyrazole derivative, including Hirshfeld surface and DFT calculations, which could be analogous to our compound (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Anticancer Potential
The molecular hybridization concept has led to the design and development of novel indole derivatives linked to the pyrazole moiety, targeting anticancer activities. For instance, specific compounds have been prepared and shown to exhibit good-to-excellent antitumor activity against various human cancer cell lines. Notably, some compounds demonstrated exceptional anticancer inhibition performance, highlighting the compound's potential as a strong anticancer candidate drug against various cancer cell lines (Hassan et al., 2021).
Antimicrobial and Pesticidal Activities
Research on the microwave-assisted synthesis of tetrazolyl pyrazole amides, including derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, has highlighted their bactericidal, pesticidal, herbicidal, and antimicrobial activities. This approach offers a rapid and efficient pathway to obtaining these compounds, suggesting their potential utility in addressing various biological threats (Hu et al., 2011).
Nematocidal Evaluation
In the agricultural sector, pyrazole carboxamide derivatives have been identified as important fungicides. A novel series of these compounds have been synthesized and evaluated for their nematocidal activity against M. incognita, showing promising results. This research opens new avenues for developing effective agrochemicals based on pyrazole carboxamide derivatives (Zhao et al., 2017).
Anti-Inflammatory Agents
The synthesis of novel pyrazole derivatives has also been explored for their potential as anti-inflammatory agents with minimal ulcerogenic activity. This research indicates the therapeutic potential of such compounds in managing inflammation with reduced side effects, underscoring the versatility of pyrazole derivatives in medicinal chemistry (El‐Hawash & El-Mallah, 1998).
Antimicrobial Activity
Another area of application is the development of pyrazole-1-carboxamide derivatives for their antimicrobial properties. Through the treatment of chalcones with semicarbazide hydrochloride, a series of these compounds were synthesized and demonstrated effective antimicrobial activities, further emphasizing the compound's potential in combating microbial infections (Sharshira & Hamada, 2011).
Propiedades
IUPAC Name |
N-(3-indol-1-ylpropyl)-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-2-6-15-13-16(21-20-15)18(23)19-10-5-11-22-12-9-14-7-3-4-8-17(14)22/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPDZYQEDIBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)
![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)


![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)
![3-[(5-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5518743.png)